Bimatoprost
Descripción general
Descripción
Bimatoprost es un análogo sintético de prostaglandina utilizado principalmente en el tratamiento del glaucoma y la hipertensión ocular. También se emplea cosméticamente para mejorar el crecimiento de las pestañas. This compound funciona aumentando la salida de humor acuoso de los ojos, reduciendo así la presión intraocular. Fue aprobado para uso médico en los Estados Unidos en 2001 y está disponible bajo varios nombres comerciales, incluyendo Lumigan y Latisse .
Aplicaciones Científicas De Investigación
Bimatoprost tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como compuesto modelo para estudiar análogos de prostaglandina y sus reacciones.
Biología: Investigado por sus efectos en los procesos celulares y las vías de señalización.
Medicina: Ampliamente utilizado en el tratamiento del glaucoma y la hipertensión ocular. .
Industria: Utilizado en la formulación de productos cosméticos diseñados para mejorar el crecimiento de las pestañas y las cejas
Mecanismo De Acción
Bimatoprost ejerce sus efectos imitando la actividad de las prostamidas, que se biosintetizan a partir del endocanabinoide natural anandamida por la enzima ciclooxigenasa 2. Aumenta la salida de humor acuoso a través de la malla trabecular y las vías uveosclerales, reduciendo así la presión intraocular. This compound también estimula la fase de crecimiento de los folículos pilosos, lo que lleva a un mayor crecimiento de las pestañas y las cejas .
Análisis Bioquímico
Biochemical Properties
Bimatoprost is a prostaglandin analog that interacts with prostaglandin receptors in the eye . It is hydrolyzed to its active form, this compound acid, in the eye . This compound undergoes oxidation, N-deethylation, and glucuronidation after it is systemically absorbed, leading to the production of various metabolites . In vitro studies show that CYP3A4 is an enzyme that participates in the metabolism of this compound .
Cellular Effects
This compound has been found to significantly increase impedance, an indicator of cell relaxation, of primary cultures of human trabecular meshwork and Schlemm’s canal cell monolayers in a receptor-specific manner . This suggests that both cell types mediate the effects of prostaglandins on conventional outflow facility .
Molecular Mechanism
This compound acts by increasing the outflow of aqueous humor from the eye, thereby reducing intraocular pressure . It achieves this by binding to and activating prostaglandin receptors (specifically, the prostamide receptor) in the ciliary muscle of the eye .
Temporal Effects in Laboratory Settings
In a study, the diurnal and nocturnal intraocular pressure means were significantly lower under the this compound 0.01% treatment than baseline in both the sitting and supine positions . The diurnal and nocturnal ocular perfusion pressure means were significantly higher under treatment than baseline in both the sitting and supine positions .
Dosage Effects in Animal Models
In animal studies, this compound has been shown to reduce intraocular pressure effectively. After administration of this compound in acute primary glaucoma, intraocular pressure can decrease by 15–20 mmHg in 45–60 minutes . Adverse effects seen in dogs include an increase in conjunctivitis, uveitis, and intense miosis .
Metabolic Pathways
This compound is metabolized by oxidation, N-deethylation, and glucuronidation, forming a variety of metabolites . In vitro studies show that CYP3A4 is an enzyme that participates in the metabolism of this compound .
Transport and Distribution
This compound is well absorbed through the cornea . A low percentage enters the bloodstream . In the blood plasma, peak concentrations are reached after 10 minutes, then drop below the detection limit of 25 pg/ml after 1.5 hours .
Subcellular Localization
This compound is applied directly to the base of the upper eyelashes . It is used as an eye drop and effects generally occur within four hours . It is primarily localized in the eye where it exerts its effects .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Bimatoprost se sintetiza a través de un proceso de varios pasos que comienza con la lactona diol (-)-Corey disponible comercialmente. La síntesis implica reacciones estereoespecíficas para garantizar la configuración correcta del producto final.
Métodos de Producción Industrial
En entornos industriales, this compound se produce utilizando rutas sintéticas optimizadas que garantizan un alto rendimiento y pureza. El proceso generalmente implica el uso de disolventes como alcoholes y reactivos como ácidos y bases en condiciones controladas. El producto final se purifica mediante técnicas como la cristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones
Bimatoprost experimenta varias reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse para formar diferentes productos de degradación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.
Sustitución: Las reacciones de sustitución pueden ocurrir en sitios específicos de la molécula, lo que lleva a la formación de derivados
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Se emplean reactivos como halógenos y nucleófilos bajo diversas condiciones
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios productos de degradación y derivados que se pueden analizar utilizando técnicas como HPLC y espectrometría de masas .
Comparación Con Compuestos Similares
Compuestos Similares
- Latanoprost
- Travoprost
- Unoprostone
Comparación
Bimatoprost es único entre los análogos de prostaglandina debido a su grupo amida etílico, que lo distingue de otros compuestos como Latanoprost y Travoprost que tienen grupos éster isopropílicos. Esta diferencia estructural contribuye a su perfil farmacológico distinto y eficacia en la reducción de la presión intraocular. Los estudios han demostrado que this compound es más eficaz en la reducción de la presión intraocular en comparación con Latanoprost y Travoprost .
Propiedades
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-24,27-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t20-,21+,22+,23-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOKCDNYWBIDND-FTOWTWDKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30895042 | |
Record name | Bimatoprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30895042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bimatoprost | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015041 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water, 1.87e-02 g/L | |
Record name | Bimatoprost | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00905 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bimatoprost | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015041 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bimatoprost imitates the effects of prostamides, specifically prostaglandin F2α. Bimatoprost mildly stimulates aqueous humor outflow, relieving elevated intraocular pressure and decreasing the risk of optic nerve damage. It is thought that bimatoprost reduces intraocular pressure (IOP) in humans by causing an increase in outflow of the aqueous humor via the trabecular meshwork and uveoscleral pathways. It achieves the above effects by decreasing tonographic resistance to aqueous humor outflow. Bimatoprost does not affect aqueous humor production. | |
Record name | Bimatoprost | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00905 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
155206-00-1 | |
Record name | Bimatoprost | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155206-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bimatoprost [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155206001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bimatoprost | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00905 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bimatoprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30895042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-7-{(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-pentenyl] cyclopentyl} -N-ethyl-5-heptenamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIMATOPROST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXS94885MZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bimatoprost | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015041 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
63-67 | |
Record name | Bimatoprost | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00905 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.